![molecular formula C17H18ClNOS B2536481 (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-2-yl)methanone CAS No. 1795471-43-0](/img/structure/B2536481.png)
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-2-yl)methanone
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Description
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-2-yl)methanone, also known as CTM, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of related compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, involves oxidation and nucleophilic addition reactions, providing a method for functionalizing 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
Spectral Characterization and Docking Studies
- Novel compounds involving similar molecular frameworks have been synthesized, characterized, and their structures optimized through density functional theory (DFT) calculations. These studies also analyze the thermodynamic stability and reactivity, providing insights into their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Photophysical Properties
- Research into donor-acceptor molecules, such as (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone, reveals properties like delayed fluorescence and room-temperature phosphorescence, offering potential applications in organic electronics and photonics (Wen et al., 2021).
Biological Evaluation and Molecular Docking
- Studies on pyrazoline derivatives including similar chlorophenyl groups have shown significant anti-inflammatory and antibacterial activities, supported by molecular docking results that indicate potential as molecular templates for therapeutic applications (Ravula et al., 2016).
properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-15-8-6-13(7-9-15)14-4-1-2-10-19(12-14)17(20)16-5-3-11-21-16/h3,5-9,11,14H,1-2,4,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKWQXARBSUHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-2-yl)methanone |
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